GBR 12935

Catalog No.
S528743
CAS No.
76778-22-8
M.F
C28H34N2O
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GBR 12935

CAS Number

76778-22-8

Product Name

GBR 12935

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine

Molecular Formula

C28H34N2O

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2

InChI Key

RAQPOZGWANIDQT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(2 (diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, 1-hydrocinnamyl-4-(2-(diphenylmethoxy)ethyl)piperazine, GBR 12935, GBR-12935, GBR12935, piperazine, 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)-

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine is 414.2671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GBR 12935 is a potent, highly selective diarylpiperazine-based dopamine transporter (DAT) antagonist and a foundational reference standard in neuropharmacological assays . Exhibiting a low-nanomolar binding affinity (Kd ~ 1.08 nM) for DAT, it is heavily utilized in both tritiated ([3H]GBR 12935) and unlabeled forms to map dopaminergic pathways and quantify dopamine clearance kinetics [1]. For procurement professionals and assay developers, its primary value lies in its exceptional selectivity for DAT over serotonin (SERT) and norepinephrine (NET) transporters, combined with a well-characterized solubility profile in DMSO (up to 27.7 mM) and aqueous buffers as a dihydrochloride salt . This makes it an indispensable baseline control for high-throughput screening, competitive binding assays, and fast-scan cyclic voltammetry (FSCV) workflows.

Generic substitution with non-selective monoamine reuptake inhibitors like cocaine or nomifensine compromises assay specificity, as these alternatives exhibit significant cross-reactivity with SERT and NET, confounding DAT-specific clearance data [1]. Even closely related analogs like GBR 12909 (vanoxerine), while structurally similar, possess different dissociation kinetics and are typically optimized for in vivo behavioral profiling rather than in vitro radioligand displacement [2]. Furthermore, GBR 12935 possesses a unique, quantifiable secondary binding affinity to cytochrome P450 2D6 (CYP2D6) 'piperazine acceptor sites,' a property not shared by standard inhibitors like mazindol [3]. Substituting GBR 12935 in established protocols necessitates extensive re-validation of binding constants, solvent compatibility, and off-target masking procedures, driving up development costs and reducing inter-study reproducibility.

Superior DAT Binding Affinity for High-Sensitivity Assay Calibration

GBR 12935 demonstrates exceptionally high affinity for the dopamine transporter, which is critical for establishing robust baselines in competitive binding assays. In comparative in vitro models, GBR 12935 exhibits a Kd of approximately 1.08 nM for DAT, whereas the classic non-selective benchmark, cocaine, typically shows binding affinities in the micromolar range. This sub-nanomolar to low-nanomolar potency allows researchers to use significantly lower concentrations of the ligand, minimizing solvent-induced artifacts and improving the signal-to-noise ratio in high-throughput screening environments.

Evidence DimensionDopamine Transporter (DAT) Binding Affinity (Kd)
Target Compound Data~1.08 nM
Comparator Or BaselineCocaine (micromolar range Kd)
Quantified Difference>100-fold higher affinity for DAT
ConditionsIn vitro binding assays (e.g., COS-7 cells expressing DAT)

Procuring GBR 12935 ensures ultra-high sensitivity in receptor binding assays, allowing for the reliable detection of weak allosteric modulators that would be masked by lower-affinity baseline ligands.

Exceptional Transporter Selectivity for Unconfounded Dopaminergic Profiling

A primary procurement driver for GBR 12935 is its ability to isolate dopaminergic mechanisms without confounding serotonergic interference. Unlike broad-spectrum inhibitors like D-473 or cocaine, which block multiple monoamine transporters, GBR 12935 is highly selective for DAT . Studies evaluating monoamine uptake inhibition confirm that GBR 12935 effectively blocks dopamine reuptake at nanomolar concentrations while requiring vastly higher concentrations to affect the serotonin transporter (SERT) [1]. This distinct selectivity profile is essential when mapping complex neural circuits where both dopamine and serotonin transporters are co-expressed.

Evidence DimensionDAT vs. SERT Selectivity
Target Compound DataHighly selective for DAT (low nanomolar)
Comparator Or BaselineBroad-spectrum inhibitors (e.g., Cocaine, D-473)
Quantified DifferenceOrders of magnitude greater selectivity for DAT over SERT
ConditionsMonoamine reuptake inhibition assays in whole brain synaptosomes

High selectivity eliminates the need for complex, multi-drug masking cocktails in tissue preparations, streamlining assay protocols and reducing reagent costs.

Quantifiable Secondary Binding to CYP2D6 for Specialized Metabolic Assays

Beyond its primary role as a DAT ligand, GBR 12935 possesses a well-characterized secondary binding affinity to cytochrome P450 2D6 (CYP2D6), historically referred to as 'piperazine acceptor sites.' Quantitative binding studies reveal that [3H]GBR-12935 binds to CYP2D6 with a Kd of approximately 42.2 nM . In contrast, standard DAT inhibitors like mazindol do not exhibit this specific high-affinity interaction with CYP2D6[1]. This dual-profile makes GBR 12935 uniquely valuable; it can be used to label these specific piperazine acceptor sites when DAT is masked, providing a dual-utility reagent for both neuropharmacology and drug metabolism studies.

Evidence DimensionCYP2D6 (Piperazine Acceptor Site) Binding Affinity (Kd)
Target Compound Data42.2 nM
Comparator Or BaselineMazindol (Lacks high-affinity CYP2D6 binding)
Quantified DifferenceSpecific nanomolar binding vs. non-binding
ConditionsHuman brain tissue / CYP2D6 binding assays with DAT masking

Buyers can utilize a single radioligand or reference standard to probe both dopaminergic transport and specific cytochrome P450 metabolic sites, maximizing procurement ROI.

Optimized Solubility Profile for Versatile Assay Integration

The processability of a reference standard directly impacts assay reproducibility. GBR 12935 (typically procured as the dihydrochloride salt) demonstrates excellent solubility in standard laboratory solvents, achieving concentrations up to 13.5 mg/mL (approx. 27.7 mM) in DMSO . This allows for the creation of highly concentrated, stable stock solutions that can be serially diluted into aqueous buffers (like aCSF or saline) for in vivo microdialysis or fast-scan cyclic voltammetry (FSCV) without immediate precipitation [1]. In contrast, free-base forms of similar lipophilic piperazines suffer from erratic aqueous solubility, leading to inconsistent dosing and assay failure.

Evidence DimensionMaximum Stock Solubility in DMSO
Target Compound Data~27.7 mM (13.5 mg/mL)
Comparator Or BaselineFree-base lipophilic piperazine analogs
Quantified DifferenceReliable high-concentration stock formation vs. erratic precipitation
ConditionsStandard laboratory stock preparation at room temperature

Reliable solubility in DMSO with subsequent aqueous compatibility ensures precise, reproducible dosing in automated high-throughput screening and delicate microdialysis workflows.

Fast-Scan Cyclic Voltammetry (FSCV) Calibration

Due to its potent and selective DAT antagonism and favorable aqueous dilution profile, GBR 12935 is an optimal pharmacological tool for calibrating FSCV equipment and validating dopamine clearance kinetics in real-time. Its ability to reliably enhance evoked extracellular dopamine levels provides a robust, reproducible signal for standardizing electrode sensitivity and studying DAT function[1].

Radioligand Displacement Assays for Novel Therapeutics

As [3H]GBR 12935, or as an unlabeled cold competitor, this compound is the industry-standard baseline for screening new potential treatments for cocaine addiction or Parkinson's disease. Its low-nanomolar Kd (1.08 nM) ensures that only high-affinity, viable drug candidates can successfully displace it, reducing false positives in early-stage drug discovery[2].

Cytochrome P450 2D6 (CYP2D6) Interaction Profiling

Leveraging its specific 42.2 nM binding affinity to piperazine acceptor sites, GBR 12935 can be utilized in specialized metabolic assays to map CYP2D6 distribution or to screen for potential drug-drug interactions involving the CYP2D6 pathway, provided DAT sites are appropriately masked with a compound like mazindol[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Exact Mass

414.267113712 Da

Monoisotopic Mass

414.267113712 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9J9974WIBA

MeSH Pharmacological Classification

Dopamine Uptake Inhibitors

Other CAS

76778-22-8

Wikipedia

GBR-12935

Dates

Last modified: 08-15-2023

Destruction of noradrenergic terminals increases dopamine concentration and reduces dopamine metabolism in the medial prefrontal cortex

Rita Gálosi, Zoltán Petykó, Veronika Kállai, Attila Tóth, Tamás Ollmann, László Péczely, Anita Kovács, Beáta Berta, László Lénárd
PMID: 29454007   DOI: 10.1016/j.bbr.2018.02.016

Abstract

Effects of destroyed noradrenergic (NE) innervation in the medial prefrontal cortex (mPFC) were examined on dopamine (DA) content and metabolism. Six-hydroxy-DOPA (6-OHDOPA) or 6-hydroxy-dopamine (6-OHDA) in combination with a potent DA reuptake inhibitor GBR 12935 or 6-OHDA were injected bilaterally into the mPFC in separate groups of animals. In addition, GBR 12935 or vehicle was injected into the mPFC in two other groups of animals as control experiments. NE and DA concentrations from postmortem tissue of the mPFC were measured using HPLC with electrochemical detection. In addition, extracellular NE, DA and DOPAC levels were determined using in vivo microdialysis after the 6-OHDA lesion in combination with GBR 12935 pretreatment in the mPFC. Using reverse microdialysis of alpha-2-adrenoreceptor antagonist yohimbine, we tested the remaining activity of NE innervation and the extracellular concentration of DA and DOPAC. NE and DA concentrations from postmortem tissue of the mPFC showed that 6-OHDOPA lesion reduced NE concentration to 76%, which was a non-significant alteration, however it enhanced significantly DA concentration to 186% compared to vehicle. After 6-OHDA lesion with GBR 12935 pretreatment, concentration of NE significantly decreased to 51% and DA level increased to 180%. 6-OHDA lesion without GBR 12635 pretreatment decreased NE concentration to 23% and DA concentration to 67%. In the microdialysis experiment, after 6-OHDA lesion with GBR 12935 pretreatment, extracellular NE levels were not detectable, whereas extracellular DA levels were increased and DOPAC levels were decreased compared to controls. Reverse microdialysis of yohimbine demonstrated that the residual NE innervation was able to increase NE level and DA levels, but DOPAC concentration remained low after lesion of the NE terminals. These findings suggest that the damage of NE innervation in the mPFC may alter extracellular DA level due to a reduced DA clearance.


Time-dependent changes in GLT-1 functioning in striatum of hemi-Parkinson rats

Ann Massie, Stéphanie Goursaud, Anneleen Schallier, Katia Vermoesen, Charles K Meshul, Emmanuel Hermans, Yvette Michotte
PMID: 20643175   DOI: 10.1016/j.neuint.2010.07.004

Abstract

Striatal dopamine loss in Parkinson's disease is accompanied by a dysregulation of corticostriatal glutamatergic neurotransmission. Within this study, we investigated striatal expression and activity of the glial high-affinity Na(+)/K(+)-dependent glutamate transporters, GLT-1 and GLAST, in the 6-hydroxydopamine hemi-Parkinson rat model at different time points after unilateral 6-hydroxydopamine injection into the medial forebrain bundle. Using semi-quantitative Western blotting and an ex vivo D-[(3)H]-aspartate uptake assay, we showed a time-dependent bilateral effect of unilateral 6-hydroxydopamine lesioning on the expression as well as activity of GLT-1. At 3 and 12 weeks post-lesion, striatal GLT-1 function was bilaterally upregulated whereas at 5 weeks there was no change. Even though our data do not allow a straightforward conclusion as for the role of glutamate transporters in the pathogenesis of the disease, they do clearly demonstrate a link between disturbed glutamatergic neurotransmission and glutamate transporter functioning in the striatum of a rat model for Parkinson's disease.


HPC-1/syntaxin 1A gene knockout mice show abnormal behavior possibly related to a disruption in 5-HTergic systems

Tomonori Fujiwara, Masumi Snada, Takefumi Kofuji, Takeo Yoshikawa, Kimio Akagawa
PMID: 20576034   DOI: 10.1111/j.1460-9568.2010.07269.x

Abstract

HPC-1/syntaxin 1A (STX1A) is thought to regulate the exocytosis of synaptic vesicles in neurons. In recent human genetic studies, STX1A has been implicated in neuropsychological disorders. To examine whether STX1A gene ablation is responsible for abnormal neuropsychological profiles observed in human psychiatric patients, we analysed the behavioral phenotype of STX1A knockout mice. Abnormal behavior was observed in both homozygotes (STX1A(-/-)) and heterozygotes (STX1A(+/-)) in a social interaction test, a novel object exploring test and a latent inhibition (LI) test, but not in a pre-pulse inhibition test. Interestingly, attenuation of LI, which is closely related to human schizotypic symptoms, was restored by administration of the selective serotonin reuptake inhibitor, fluoxetine, but not by the dopamine reuptake inhibitor, GBR12935, or the noradrenalin reuptake inhibitor, desipramine. We also observed that LI attenuation was restored by DOI (a 5-HT(2A) receptor agonist), but not by 8-OH-DPAT (a 5-HT(1A) receptor agonist), mCPP (a 5-HT(2C) receptor agonist), SKF 38393 (a D(1) receptor agonist), quinpirole (a D(2)/D(3) receptor agonist) or haloperidol (a D(2)/D(3) receptor antagonist). Thus, attenuation of LI is mainly caused by disruption of 5-HT-ergic systems via 5-HT(2A) receptors. In addition, 5-HT release from hippocampal and hypothalamic slices was significantly reduced. Therefore, ablation of STX1A may cause disruption of 5-HT-ergic transmission and induce abnormal behavior.


Norepinephrine activates dopamine D4 receptors in the rat lateral habenula

David H Root, Alexander F Hoffman, Cameron H Good, Shiliang Zhang, Eduardo Gigante, Carl R Lupica, Marisela Morales
PMID: 25716845   DOI: 10.1523/JNEUROSCI.4525-13.2015

Abstract

The lateral habenula (LHb) is involved in reward and aversion and is reciprocally connected with dopamine (DA)-containing brain regions, including the ventral tegmental area (VTA). We used a multidisciplinary approach to examine the properties of DA afferents to the LHb in the rat. We find that >90% of VTA tyrosine hydroxylase (TH) neurons projecting to the LHb lack vesicular monoamine transporter 2 (VMAT2) mRNA, and there is little coexpression of TH and VMAT2 protein in this mesohabenular pathway. Consistent with this, electrical stimulation of LHb did not evoke DA-like signals, assessed with fast-scan cyclic voltammetry. However, electrophysiological currents that were inhibited by L741,742, a DA-D4-receptor antagonist, were observed in LHb neurons when DA uptake or degradation was blocked. To prevent DA activation of D4 receptors, we repeated this experiment in LHb slices from DA-depleted rats. However, this did not disrupt D4 receptor activation initiated by the dopamine transporter inhibitor, GBR12935. As the LHb is also targeted by noradrenergic afferents, we examined whether GBR12935 activation of DA-D4 receptors occurred in slices depleted of norepinephrine (NE). Unlike DA, NE depletion prevented the activation of DA-D4 receptors. Moreover, direct application of NE elicited currents in LHb neurons that were blocked by L741,742, and GBR12935 was found to be a more effective blocker of NE uptake than the NE-selective transport inhibitor nisoxetine. These findings demonstrate that NE is released in the rat LHb under basal conditions and that it activates DA-D4 receptors. Therefore, NE may be an important regulator of LHb function.


Dopamine Evokes a Trace Amine Receptor-dependent Inward Current that is Regulated by AMP Kinase in Substantia Nigra Dopamine Neurons

Wei Yang, Adam C Munhall, Steven W Johnson
PMID: 31883822   DOI: 10.1016/j.neuroscience.2019.11.044

Abstract

We reported recently that activators of AMP-activated protein kinase (AMPK) slow the rundown of current evoked by the D2 autoreceptor agonist quinpirole in rat substantia nigra compacta (SNC) dopamine neurons. The present study examined the effect of AMPK on current generated by dopamine, which unlike quinpirole, is a substrate for the dopamine transporter (DAT). Using whole-cell patch-clamp, we constructed current-voltage (I-V) plots while superfusing brain slices with dopamine (100 μM) for 25 min. Two minutes after starting superfusion, dopamine evoked a peak current with an average slope conductance of 0.97 nS and an estimated reversal potential (E
) of -113 mV, which is near that expected for K
. But after 10 min of superfusion, dopamine-evoked currents had shifted to more depolarized values with a slope conductance of 0.64 nS and an E
of -83 mV. This inward shift in current was completely blocked by the DAT inhibitor GBR12935. However, an AMPK blocking agent (dorsomorphin) permitted the emergence of inward current despite the continued presence of the DAT inhibitor. When D2 autoreceptors were blocked by sulpiride, I-V plots showed that dopamine evoked an inward current with an estimated slope conductance of 0.45 nS with an E
of -57 mV. Moreover, this inward current was completely blocked by the trace amine-associated receptor 1 (TAAR1) antagonist EPPTB. These results suggest that dopamine activates a TAAR1-dependent non-selective cation current that is regulated by AMPK.


The effect of chronic methylphenidate administration on presynaptic dopaminergic parameters in a rat model for ADHD

Y Simchon, A Weizman, M Rehavi
PMID: 20493667   DOI: 10.1016/j.euroneuro.2010.04.007

Abstract

Dysregulations in monoaminergic systems have been implicated in attention deficit/hyperactivity disorder. The spontaneous hypertensive rats (SHR) are used as an animal model for ADHD. Juvenile SHR rats exhibited low dopamine transporter (DAT) density, low vesicular monoamine transporter 2 (VMAT2) density and lower unstimulated dopamine (DA) release in comparison to their corresponding WKY controls. Chronic methylphenidate treatment of the young SHR rats was associated with lower DAT density and lower unstimulated basal dopamine release but with enhanced potassium- and amphetamine-induced dopamine release. These neurochemical alterations might be relevant to the pathophysiology and to the beneficial effect of methylphenidate in ADHD.


Dopamine D4 receptor excitation of lateral habenula neurons via multiple cellular mechanisms

Cameron H Good, Huikun Wang, Yuan-Hao Chen, Carlos A Mejias-Aponte, Alexander F Hoffman, Carl R Lupica
PMID: 24155292   DOI: 10.1523/JNEUROSCI.1844-13.2013

Abstract

Glutamatergic lateral habenula (LHb) output communicates negative motivational valence to ventral tegmental area (VTA) dopamine (DA) neurons via activation of the rostromedial tegmental nucleus (RMTg). However, the LHb also receives a poorly understood DA input from the VTA, which we hypothesized constitutes an important feedback loop regulating DA responses to stimuli. Using whole-cell electrophysiology in rat brain slices, we find that DA initiates a depolarizing inward current (I(DAi)) and increases spontaneous firing in 32% of LHb neurons. I(DAi) was also observed upon application of amphetamine or the DA uptake blockers cocaine or GBR12935, indicating involvement of endogenous DA. I(DAi) was blocked by D4 receptor (D4R) antagonists (L745,870 or L741,742), and mimicked by a selective D4R agonist (A412997). I(DAi) was associated with increased whole-cell conductance and was blocked by Cs+ or a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channel, ZD7288. I(DAi) was also associated with a depolarizing shift in half-activation voltage for the hyperpolarization-activated cation current (Ih) mediated by HCN channels. Recordings from LHb neurons containing fluorescent retrograde tracers revealed that I(DAi) was observed only in cells projecting to the RMTg and not the VTA. In parallel with direct depolarization, DA also strongly increased synaptic glutamate release and reduced synaptic GABA release onto LHb cells. These results demonstrate that DA can excite glutamatergic LHb output to RMTg via multiple cellular mechanisms. Since the RMTg strongly inhibits midbrain DA neurons, activation of LHb output to RMTg by DA represents a negative feedback loop that may dampen DA neuron output following activation.


Adolescent social defeat alters markers of adult dopaminergic function

Andrew M Novick, Gina L Forster, Shanaz M Tejani-Butt, Michael J Watt
PMID: 21741457   DOI: 10.1016/j.brainresbull.2011.06.009

Abstract

Stressful experiences during adolescence can alter the trajectory of neural development and contribute to psychiatric disorders in adulthood. We previously demonstrated that adolescent male rats exposed to repeated social defeat stress show changes in mesocorticolimbic dopamine content both at baseline and in response to amphetamine when tested in adulthood. In the present study we examined whether markers of adult dopamine function are also compromised by adolescent experience of social defeat. Given that the dopamine transporter as well as dopamine D1 receptors act as regulators of psychostimulant action, are stress sensitive and undergo changes during adolescence, quantitative autoradiography was used to measure [(3)H]-GBR12935 binding to the dopamine transporter and [(3)H]-SCH23390 binding to dopamine D1 receptors, respectively. Our results indicate that social defeat during adolescence led to higher dopamine transporter binding in the infralimbic region of the medial prefrontal cortex and higher dopamine D1 receptor binding in the caudate putamen, while other brain regions analyzed were comparable to controls. Thus it appears that social defeat during adolescence causes specific changes to the adult dopamine system, which may contribute to behavioral alterations and increased drug seeking.


Bidirectional dopamine modulation of excitatory and inhibitory synaptic inputs to subthalamic neuron subsets containing α4β2 or α7 nAChRs

Chunyi Zhou, Weixin Gu, Haichuan Wu, Xiang Yan, Purnima Deshpande, Cheng Xiao, Henry A Lester
PMID: 30660626   DOI: 10.1016/j.neuropharm.2019.01.015

Abstract

The subthalamic nucleus (STN) possesses microcircuits distinguished by subtypes of nicotinic acetylcholine receptors (nAChRs). Although dysfunction of the STN is well-known in Parkinson's disease, there is still little information about whether dopamine differentially modulates excitatory and inhibitory synaptic inputs to STN neurons expressing different nAChR subtypes. To address this issue, we performed brain slice patch-clamp recordings on STN neurons, while we pharmacologically manipulated dopaminergic inputs. In STN neuron subsets containing either α4β2 or α7 nAChRs, D
and D
receptors respectively enhanced and inhibited spontaneous inhibitory and excitatory postsynaptic currents (sIPSCs and sEPSCs) and firing rates. The elevation of dopamine levels resulted in diverse regulations of synaptic transmission in these two neuron subsets, and interestingly, the dopamine regulation of sIPSCs significantly correlated with that of sEPSCs. Surprisingly, depletion of dopamine either by reserpine treatment or by unilateral 6-OHDA lesion of nigrostriatal dopaminergic neurons did not alter synaptic inputs to STN neurons, but STN neurons in the 6-OHDA-lesioned side exhibited hyperactivity. In summary, dopamine regulated both GABAergic and glutamatergic synaptic inputs to STN neuron subsets containing either α4β2 or α7 nAChRs, forming a balancing machinery to control neuronal activity. In parkinsonian mice, postsynaptic mechanisms may exist and contribute to the hyperactivity of STN neurons.


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